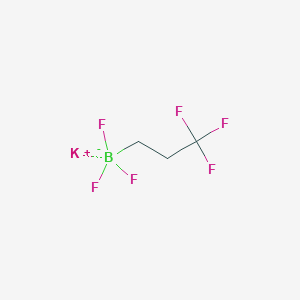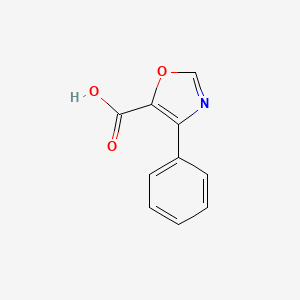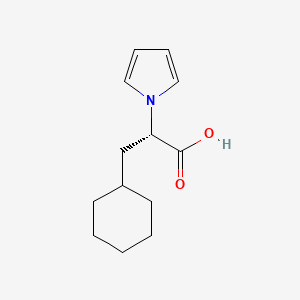![molecular formula C7H4BrN3O B1466047 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde CAS No. 916326-37-9](/img/structure/B1466047.png)
5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde
Vue d'ensemble
Description
“5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C6H4BrN3 . It is a derivative of the pyrazolo[3,4-b]pyridine class of compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one method involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine to obtain an intermediate, which is then protected by PMB-Cl to produce a key intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolo[3,4-b]pyridine core with a bromine atom attached . The structure is planar, and the compound is part of the aza-indole family of compounds .
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives, including “this compound”, have been studied for their potential as TRK inhibitors . These compounds have shown promising results in inhibiting the proliferation of certain cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 198.02 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 196.95886 g/mol .
Applications De Recherche Scientifique
Synthesis of Analgesic and Anti-inflammatory Compounds
A series of 7-azaindazole-chalcone derivatives were synthesized using 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. These compounds exhibited significant anti-inflammatory and analgesic activities, with some derivatives showing excellent efficacy comparable to standard drugs like indomethacin and diclofenac sodium (Kantlam Chamakuri et al., 2016).
Role in Fluorescence Studies
Research involving the synthesis of heterocyclic orthoaminoaldehyde, which includes this compound, revealed its impact on fluorescence properties. The study showed that absorption and emission depend on the substituents present, indicating its use in advanced photophysical studies (S. Patil et al., 2010).
Development of Pyrazolo[3,4-h][1,6]naphthyridines
A novel synthetic protocol for pyrazolo[3,4-h][1,6]naphthyridines was developed using this compound. This research is significant for the synthesis of new compounds with potential biological activities (M. Jachak et al., 2011).
Antibacterial Activity Studies
Pyrazolo[3,4-b]pyridine derivatives synthesized from this compound were screened for antibacterial activity. Compounds with a carboxamide group exhibited moderate to good activity against various bacteria (N. Panda et al., 2011).
Synthesis of Complex Heterocyclic Compounds
This compound has been used to synthesize various pyrazolo[3,4-b]pyridines and related heterocyclic compounds, showing its versatility in the field of organic synthesis and medicinal chemistry (M. Jachak et al., 2007).
Antimicrobial and Antioxidant Activities
Derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine were studied for their antimicrobial and antioxidant properties. Certain compounds showed significant activity against bacteria and fungi, and also exhibited antioxidant properties (Chtiba Samar et al., 2017).
Formation of Pyrazolo[3,4-b]pyridine Derivatives
Friedländer condensation of 5-aminopyrazole-4-carbaldehydes, including the 5-Bromo derivative, led to the formation of various pyrazolo[3,4-b]pyridine derivatives. This method plays a critical role in the synthesis of new compounds for various applications (M. Jachak et al., 2005).
Application in Heterocyclic Chalcones Synthesis
This compound has been used in the preparation of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which are further used in synthesizing heterocyclic chalcones and dipyrazolopyridines (J. Quiroga et al., 2010).
Mécanisme D'action
The mechanism of action of “5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” and similar compounds involves the inhibition of tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer . Therefore, small-molecule TRK inhibitors are important for the treatment of these cancers .
Orientations Futures
Future research directions for “5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, new synthetic strategies and approaches for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives could be explored .
Analyse Biochimique
Biochemical Properties
5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with various proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, by interfering with cell signaling pathways . The compound affects gene expression and cellular metabolism, leading to reduced cell viability and increased apoptosis. Furthermore, it influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of tropomyosin receptor kinases by occupying the ATP-binding pocket, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that the compound’s inhibitory effects on cell proliferation and signaling pathways persist over time, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cell proliferation without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight. It accumulates in specific tissues, including the liver and kidneys, where it exerts its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it may be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. These localization patterns influence the compound’s efficacy and specificity in biochemical applications.
Propriétés
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(3-12)10-11-7(5)9-2-4/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKVMEWVAZFYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723303 | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916326-37-9 | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde in the synthesis of analgesic and anti-inflammatory compounds?
A1: this compound serves as a crucial starting material for synthesizing a series of 7-azaindazole-chalcone derivatives []. These derivatives were then evaluated for their analgesic and anti-inflammatory activities. The aldehyde group on this compound allows for a Claisen-Schmidt condensation reaction with various substituted acetophenones. This reaction forms the chalcone structure, a key feature of the synthesized compounds with potential therapeutic benefits.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/no-structure.png)

![N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465969.png)





![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)


![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)


